molecular formula C19H22N2S B8766109 BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]- CAS No. 873693-47-1

BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]-

Cat. No.: B8766109
CAS No.: 873693-47-1
M. Wt: 310.5 g/mol
InChI Key: NANQRVOKMXDMNL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]- is a structurally complex compound featuring a benzo[b]thiophene core substituted with an N,N-dimethyl ethanamine group and a chiral (1R)-1-(2-pyridinyl)ethyl moiety. This compound shares functional motifs with pharmacologically active agents, including histamine antagonists and kinase inhibitors.

Properties

CAS No.

873693-47-1

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine

InChI

InChI=1S/C19H22N2S/c1-14(16-9-6-7-12-20-16)19-15-8-4-5-10-17(15)22-18(19)11-13-21(2)3/h4-10,12,14H,11,13H2,1-3H3/t14-/m0/s1

InChI Key

NANQRVOKMXDMNL-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C

Origin of Product

United States

Preparation Methods

Carboxylation-Decarboxylation Approach

Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate undergoes hydrolysis with NaOH (3N) in ethanol, followed by acidification with HCl to yield benzo[b]thiophene-2-carboxylic acid. Decarboxylation in the presence of high-boiling bases (e.g., quinoline) at 200–220°C generates the unsubstituted benzo[b]thiophene core.

Key Reaction Conditions

StepReagents/ConditionsYield
HydrolysisNaOH (3N), EtOH, RT, 12 h85%
DecarboxylationQuinoline, 220°C, 3 h78%

Palladium-Catalyzed Coupling

Alternative routes utilize palladium catalysts for direct functionalization. For example, 4-bromobenzo[b]thiophene reacts with piperazine derivatives in toluene at reflux using tris(dibenzylideneacetone)dipalladium (0) and BINAP ligand. While this method targets piperazinyl derivatives, analogous protocols can introduce ethanamine side chains via nucleophilic substitution.

Functionalization with Ethanamine and N,N-Dimethyl Groups

Reductive Amination

Benzo[b]thiophen-2-yl ethanone is converted to the corresponding ethanamine via oxime formation and borane-mediated reduction.

Procedure

  • Oxime Synthesis : React benzo[b]thiophen-2-yl ethanone with hydroxylamine hydrochloride in ethanol at 0–5°C.

  • Reduction : Treat the oxime with borane-pyridine complex in ethanol, followed by HCl acidification to yield racemic 1-(benzo[b]thiophen-2-yl)ethylamine.

Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature0–5°C (oxime)Prevents dimerization
Borane Equivalents1.2 eqMaximizes conversion

N,N-Dimethylation

The primary amine undergoes exhaustive methylation using methyl iodide (2.5 eq) and potassium carbonate in DMF at 60°C for 6 h. Purification via column chromatography (ethyl acetate:hexane, 1:3) achieves >90% purity.

Stereoselective Introduction of the 3-[(1R)-1-(2-Pyridinyl)ethyl] Group

Asymmetric Alkylation

The chiral center is introduced through enantioselective alkylation of 2-pyridinylacetaldehyde with a benzo[b]thiophene-ethanamine derivative. Chiral catalysts like (R)-BINAP-coordinated palladium complexes enable stereocontrol.

Example Protocol

  • React N,N-dimethyl-benzo[b]thiophene-2-ethanamine with 2-pyridinylacetaldehyde in toluene.

  • Add Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%).

  • Stir at 80°C for 12 h under nitrogen.

Stereochemical Outcome

Catalystee (%)Yield
(R)-BINAP/Pd9268%

Resolution of Racemates

For non-catalytic methods, diastereomeric salt formation with (1S)-camphorsulfonic acid in ethyl acetate resolves the (1R)-enantiomer.

Integrated Multi-Step Synthesis

A consolidated pathway combines the above steps (Figure 1):

  • Core Synthesis : Decarboxylation of benzo[b]thiophene-2-carboxylic acid.

  • Amination : Reductive amination to introduce ethanamine.

  • Dimethylation : Exhaustive methylation.

  • Chiral Coupling : Asymmetric alkylation with 2-pyridinylacetaldehyde.

Overall Yield : 22–28% (4 steps).

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) confirms enantiopurity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.20 (m, 5H, benzothiophene-H), 3.21 (q, J = 6.8 Hz, 1H, CH(CH₃)).

  • HRMS : [M+H]⁺ calc. for C₁₉H₂₂N₂S: 310.1471, found: 310.1469 .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]- involves multi-step organic reactions. Key methods include:

  • Hydrolysis and Acidification :
    Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is hydrolyzed with NaOH in ethanol, followed by acidification with HCl to yield benzo[b]thiophene-2-carboxylic acid .

  • Hydrazide Formation :
    Benzo[b]thiophene-2-carboxylic acid reacts with tert-butyl carbazate in the presence of DCC and DMAP to form tert-butyl hydrazide derivatives .

  • Pyridine Substitution :
    The hydrazide undergoes deprotection with TFA and subsequent reaction with pyridine-containing aldehydes to introduce the (1R)-1-(2-pyridinyl)ethyl substituent .

  • Ethylamine Derivatization :
    The final step involves N,N-dimethylation of the ethylamine group to achieve the target compound’s dimethylamino structure.

Key Reagents and Reaction Conditions

Reagent/Step Role Conditions
NaOH (3N)Hydrolysis catalystEtOH, room temperature
DCCCarbodiimide coupling agentAnhydrous DCM, 0°C
DMAPAcid catalystRoom temperature
TFADeprotection of tert-butyl groupsDCM, 18 hours
Pyridine aldehydesSubstituent introductionMeOH, reflux (2 hours)

Analytical Characterization

The compound is typically analyzed using:

  • NMR Spectroscopy : For structural confirmation and purity assessment.

  • HPLC : To monitor reaction progress and validate product formation.

Biological Activity Studies

While direct reaction data for this specific compound is limited, benzo[b]thiophene derivatives generally exhibit:

  • Antiviral Activity : Potential inhibition of viral polymerases (e.g., hepatitis C virus RNA-dependent RNA polymerase).

  • Anticancer Properties : Mechanisms may involve enzyme/receptor binding, though specific interactions require further study.

Literature-Reported Reactions

Key reactions from peer-reviewed studies include:

  • Gross et al. (2008) : Described multi-step syntheses involving ethyl ester hydrolysis and hydrazide formation .

  • Moree et al. (2009) : Focused on pharmacological optimization, including substitutions at the ethylamine group .

This compound’s synthesis leverages established benzo[b]thiophene chemistry, with modifications to introduce pyridine and dimethylamino functionalities for enhanced bioactivity. Further studies are needed to fully characterize its reactivity and therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Benzo[b]thiophene derivatives are known for their antimicrobial and anticancer activities. Research has shown that compounds structurally similar to benzo[b]thiophene-2-ethanamine exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of benzo[b]thiophene was found to inhibit the growth of human tumor cell lines with a notable correlation between lipophilicity and cytotoxicity .

Table 1: Cytotoxic Activity of Benzo[b]thiophene Derivatives

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
BTS-2K-5620.5Inhibition of tNOX
BTS-1A5491.0Apoptosis induction

Drug Development

The compound is also being explored for its potential in drug development targeting neurological disorders and infectious diseases. For example, the synthesis of 3-substituted benzo[b]thiophenes has shown promising anti-tubercular activity with minimum inhibitory concentrations (MICs) indicating effectiveness against Mycobacterium tuberculosis .

Biological Studies

Cholinesterase Inhibition

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors. A series of benzothiophene-chalcone hybrids demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Cholinesterase Inhibition Data

Compound NameAChE IC50 (µM)BChE IC50 (µM)
Compound 5f62.10-
Compound 5h-24.35

Material Science

Organic Semiconductors

Benzo[b]thiophene derivatives are utilized in the development of organic semiconductors due to their electronic properties. They serve as building blocks for complex organic materials used in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table 3: Electronic Properties of Benzo[b]thiophene Derivatives

Compound NameMobility (cm²/Vs)Bandgap (eV)
Benzo[b]thiophene0.12.1
Dimethyl derivative0.151.9

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a new benzo[b]thiophene derivative against various cancer cell lines including K-562 and A549. The results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Cholinesterase Inhibition Analysis

In a comparative analysis, several benzothiophene derivatives were tested for their ability to inhibit cholinesterases. The findings revealed that specific substitutions on the benzothiophene ring enhanced binding affinity and selectivity towards cholinesterases, paving the way for developing new therapeutic agents for cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indene Derivatives

Example: N,N-Dimethyl-3-(1-(2-pyridinyl)ethyl)-1H-indene-2-ethanamine (synonym in )

  • Structural Differences : Replaces benzo[b]thiophene with an indene ring.
  • Toxicity: Oral LD₅₀ in rats = 618 mg/kg; intravenous LD₅₀ = 27 mg/kg (rat), 45 mg/kg (dog). Higher toxicity via IV suggests bioavailability impacts .
  • Activity : Acts as a histamine H₁ antagonist (e.g., dimetindene maleate). The benzo[b]thiophene analog may exhibit altered receptor affinity due to sulfur’s electronegativity and ring planarity.

Benzothiazole Derivatives

Example: OX03393 (3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine) ()

  • Structural Differences: Benzothiazole replaces benzo[b]thiophene; linker includes phenoxy-propanamine.
  • Activity : Retains moderate potency in squalene synthase inhibition (Emax ~70%). Meta-substituted analogs (e.g., OX03394) lose activity, highlighting positional sensitivity .
  • Key Insight : The benzo[b]thiophene’s sulfur atom may enhance metabolic stability compared to benzothiazole’s nitrogen-sulfur system.

Other Benzothiophene Derivatives

Example: (E)-3-[(2-Methyl-4-nitrophenyl)iminomethyl]-1-benzothiophene ()

  • Structural Differences: Lacks the ethanamine side chain; features an iminomethyl group.
  • Synthesis : Formed via Schiff base reaction, contrasting with the multi-step alkylation likely required for the target compound .
  • the pyridinyl group’s electron-donating nature.

Carboxamide-Thiophene Derivatives

Example : N-([1-Benzyl-4,5-dimethyl-2-(1H-pyrrol-1-yl)-1H-pyrrol-3-yl]methyl)-2-thiophene carboxamide ()

  • Structural Differences : Replaces ethanamine with a carboxamide-pyrrole system.
  • Binding Potential: The carboxamide may engage in hydrogen bonding, unlike the dimethylamino group’s cationic interactions.

Key Research Findings

  • Stereochemical Impact : The (1R)-chiral center in the target compound may influence receptor binding specificity, as seen in kinase inhibitors like tovorafenib ().
  • Toxicity Trends : Indene derivatives with similar amine groups show moderate oral toxicity, suggesting the target compound may require dose optimization .
  • Synthetic Challenges : Multi-step routes (e.g., alkylation, cyclization) are implied by analogs in and , necessitating rigorous purification.

Biological Activity

Benzo[b]thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The compound Benzo[b]thiophene-2-ethanamine, N,N-dimethyl-3-[(1R)-1-(2-pyridinyl)ethyl]- is a chiral molecule that incorporates the benzo[b]thiophene moiety, which is known to impart unique pharmacological properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of Benzo[b]thiophene derivatives often involves their interaction with specific molecular targets such as receptors and enzymes. For instance, these compounds can modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The mechanism primarily involves binding to the active sites of these enzymes, thereby inhibiting their function and altering various biochemical pathways .

Antitumor Activity

Research has indicated that benzo[b]thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain derivatives showed IC50 values ranging from 23.2 to 49.9 μM against tumor cells, indicating potent antitumor activity . The cytotoxicity is often correlated with the lipophilicity of the compounds, enhancing their ability to penetrate cellular membranes .

Antimicrobial Activity

Benzo[b]thiophene derivatives have also been assessed for their antimicrobial properties. A notable finding was that a specific derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus strains . This underscores the potential of these compounds as candidates for developing new antimicrobial agents.

Neuroprotective Effects

The neuroprotective potential of benzo[b]thiophene derivatives has been explored through their inhibition of cholinesterases. Compounds derived from this scaffold have shown promising results in enhancing cell viability in neuroblastoma cell lines (SH-SY5Y) without cytotoxic effects at effective concentrations . This suggests their potential utility in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities of Selected Benzo[b]thiophene Derivatives

Compound NameActivity TypeIC50 (μM)Reference
Compound 5fAChE Inhibition62.10
Compound 5hBChE Inhibition24.35
Compound II.bAntimicrobial4
Compound BTS-2Cytotoxicity<10

In Silico Studies

Molecular docking studies have been employed to elucidate the structure-activity relationships (SAR) of benzo[b]thiophene derivatives. These studies help predict how modifications to the chemical structure can enhance binding affinity to target enzymes like AChE and BChE . Such computational approaches are invaluable for guiding the design of more potent inhibitors.

Q & A

Basic: What synthetic strategies are recommended to achieve high enantiomeric purity in the preparation of this compound?

Methodological Answer:
The compound’s stereocenter at the 3-[(1R)-1-(2-pyridinyl)ethyl] group necessitates chiral resolution or asymmetric synthesis. Key steps include:

  • Chiral Auxiliary Use : Employ (R)-configured precursors (e.g., (R)-1-pyridin-2-yl-ethylamine derivatives) to direct stereochemistry during alkylation .
  • Cyclization Techniques : Utilize methods similar to benzothiophene oxazine synthesis, where cyclization under controlled conditions (e.g., acid catalysis) ensures retention of chirality .
  • Chromatographic Purification : Use chiral stationary phases (CSPs) in HPLC, as demonstrated in micellar HPLC for structurally related amines .

Basic: Which spectroscopic and chromatographic methods are optimal for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Focus on ¹H and ¹³C NMR to confirm the benzothiophene core, dimethylamino group, and pyridinyl-ethyl substituent. Compare chemical shifts to analogs like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using high-resolution MS, as applied in kinase inhibitor characterization .
  • HPLC-PDA/UV : Assess purity via reverse-phase HPLC with photodiode array detection, referencing methods for chlorpheniramine maleate analysis .

Advanced: How can researchers design competitive binding assays to evaluate this compound’s interaction with kinase targets?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., BRAF or MEK isoforms), as seen in tovorafenib studies .
  • Dose-Response Analysis : Perform IC₅₀ determinations in triplicate, using ATP-concentration gradients to validate competitive inhibition mechanisms.
  • Structural Modeling : Compare the compound’s pyridinyl-ethyl group to known kinase inhibitors (e.g., tovorafenib’s pyridine-carboxamide motif) to predict binding pockets .

Advanced: How can contradictory data on this compound’s binding affinity across studies be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate results using both cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) assays to rule out assay-specific artifacts .
  • Stereochemical Verification : Re-examine enantiomeric purity via chiral HPLC, as impurities in (R)-configuration can skew binding data .
  • Buffer Optimization : Assess ionic strength and pH effects, as variations in these parameters influence pyridine-containing ligands’ interactions .

Basic: What in vitro models are suitable for preliminary toxicity profiling of this compound?

Methodological Answer:

  • Hepatocyte Cultures : Use primary human hepatocytes to evaluate metabolic stability and CYP450 inhibition, standard for amine-containing pharmaceuticals .
  • hERG Assays : Screen for cardiac toxicity via patch-clamp electrophysiology, critical for dimethylamino-substituted compounds .
  • Cytotoxicity Panels : Test against HEK293 or HepG2 cells, comparing IC₅₀ values to therapeutic targets to establish selectivity .

Advanced: What computational approaches can predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with blood-brain barrier (BBB) transporters, leveraging the benzothiophene moiety’s lipophilicity .
  • ADMET Predictors : Use tools like SwissADME to estimate logP, solubility, and plasma protein binding, validated against structurally related antiallergics .
  • Docking Studies : Map the compound’s pyridinyl-ethyl group to active sites of cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the benzothiophene ring and dimethylamino group .
  • Solvent Selection : Dissolve in anhydrous DMSO for biological assays, avoiding aqueous buffers with high chloride content to minimize degradation .
  • Light Protection : Use amber vials to shield the pyridinyl-ethyl moiety from UV-induced photolysis .

Advanced: What strategies can address low solubility in aqueous media during formulation studies?

Methodological Answer:

  • Salt Formation : Explore hydrochloride or sulfate salts via reaction with HCl or H₂SO₄, as done for chlorpheniramine maleate .
  • Nanoparticle Encapsulation : Use PLGA or lipid-based nanoparticles, optimizing particle size (<200 nm) for enhanced dissolution .
  • Co-Solvent Systems : Test PEG 400 or cyclodextrin derivatives, which improve solubility of hydrophobic amines without toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.